(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLLWWODNPCCK-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 2,4-thiazolidinedione (1 equiv) is suspended in dry acetone with potassium carbonate (1.1 equiv) as the base. Dimethyl sulfate (1.1 equiv) is added dropwise at 50–60°C, and the mixture is stirred for 12 hours. The reaction proceeds via nucleophilic substitution, where the enolate form of 2,4-thiazolidinedione attacks the electrophilic methyl group of dimethyl sulfate. The product, 3-methyl-2,4-thiazolidinedione, is isolated in 85% yield after extraction with ethyl acetate and column chromatography.
Optimization and Challenges
Key parameters include:
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Temperature : Elevated temperatures (50–60°C) enhance reaction kinetics but may promote side reactions if exceeded.
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Solvent : Acetone provides optimal polarity for solubilizing both the substrate and base.
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Catalyst Load : Excess dimethyl sulfate ensures complete methylation but requires careful quenching to avoid residual toxicity.
Knoevenagel Condensation with 4-Methoxybenzaldehyde
The second step involves the Knoevenagel condensation of 3-methyl-2,4-thiazolidinedione with 4-methoxybenzaldehyde to form the (5Z)-arylidene derivative. Three catalytic systems have been explored:
Ultrasound-Assisted Synthesis Using Task-Specific Ionic Liquids (TSILs)
The use of 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) as a TSIL under ultrasonic irradiation represents the most efficient method.
Procedure
A mixture of 3-methyl-2,4-thiazolidinedione (1 mmol), 4-methoxybenzaldehyde (1 mmol), and [TMG][Lac] (20 mol%) is irradiated at 80°C for 20 minutes. The TSIL facilitates deprotonation of the active methylene group, enabling nucleophilic attack on the aldehyde. The product precipitates upon cooling and is recrystallized from ethanol/DMF (3:2), yielding 92% of the (5Z)-isomer.
Advantages
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Reaction Time : 20 minutes vs. hours in conventional methods.
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Yield : 92% with high stereoselectivity for the Z-isomer.
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Sustainability : The TSIL is recyclable for up to five cycles without loss of activity.
Baker’s Yeast-Catalyzed Condensation
An eco-friendly alternative employs baker’s yeast (Saccharomyces cerevisiae) as a biocatalyst.
Protocol
3-Methyl-2,4-thiazolidinedione and 4-methoxybenzaldehyde are mixed in aqueous ethanol with baker’s yeast (20% w/v) at 37°C for 24 hours. The reaction proceeds via enzymatic activation of the aldehyde, though yields are moderate (70–75%) compared to TSIL methods.
Limitations
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Longer Reaction Time : 24 hours required for completion.
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Stereoselectivity : Lower Z-isomer selectivity due to enzymatic promiscuity.
Traditional Piperidine-Catalyzed Method
A classical approach uses piperidine as a base in refluxing ethanol.
Methodology
Equimolar amounts of 3-methyl-2,4-thiazolidinedione and 4-methoxybenzaldehyde are refluxed in ethanol with piperidine (2 drops) for 8 hours. The product is isolated in 78% yield after recrystallization.
Drawbacks
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Energy Intensity : Prolonged heating increases energy consumption.
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Byproduct Formation : Competing aldol side reactions reduce purity.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for each Knoevenagel condensation strategy:
| Method | Catalyst | Time | Yield (%) | Z-Isomer Selectivity | Recyclability |
|---|---|---|---|---|---|
| Ultrasound + TSIL | [TMG][Lac] | 20 min | 92 | >99% | Yes (5 cycles) |
| Baker’s Yeast | S. cerevisiae | 24 h | 70–75 | 80–85% | No |
| Piperidine | Piperidine | 8 h | 78 | 90% | No |
Mechanistic Insights and Stereochemical Control
The Knoevenagel condensation proceeds via a six-membered transition state, where the TSIL or base deprotonates the active methylene group of 3-methyl-2,4-thiazolidinedione. The resulting enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the exo-double bond. Ultrasonic irradiation enhances reaction rates by promoting cavitation, which increases molecular collisions and reduces activation energy.
Stereoselectivity for the Z-isomer is attributed to thermodynamic control, where the bulky 4-methoxyphenyl group adopts the trans configuration relative to the thiazolidinedione ring, minimizing steric hindrance.
Scalability and Industrial Relevance
The ultrasound-TSIL method is highly scalable due to its short reaction time and minimal waste generation. Industrial adoption would require:
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Continuous Flow Systems : To handle ultrasonic irradiation at scale.
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TSIL Recovery Infrastructure : For cost-effective catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the thiazolidinedione family, characterized by a thiazolidine ring and a diketone moiety. Its structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. Research indicates that (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione exhibits potential in modulating insulin sensitivity and glucose metabolism.
- Mechanism of Action : The compound acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose and lipid metabolism. By activating these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels.
Case Study: Antidiabetic Efficacy
A study investigated the effects of this compound on diabetic rats. Results showed significant reductions in fasting blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione against various bacterial strains.
- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were evaluated.
- Results : The compound demonstrated notable inhibitory effects on bacterial growth, indicating its potential use in developing new antimicrobial therapies .
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Research
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a controlled study involving several cancer cell lines (e.g., HeLa and MCF-7), (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione exhibited significant cytotoxic effects with IC50 values ranging from 10 to 25 µM .
Synthesis and Characterization
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation reaction between 4-methoxybenzaldehyde and thiazolidinedione derivatives under acidic conditions.
Synthesis Procedure
- Combine 4-methoxybenzaldehyde with an appropriate thiazolidinedione.
- Heat the mixture under reflux in ethanol.
- Isolate the product through crystallization from suitable solvents.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and reduce inflammation. Additionally, its interaction with other cellular proteins and enzymes can lead to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolidinedione derivatives vary in substituents at the C5 arylidene and N3 positions, which critically impact their physicochemical and biological properties.
Notes:
- Electron-donating groups (e.g., methoxy) enhance solubility and PPARγ binding, while electron-withdrawing groups (e.g., Cl, Br) improve antifungal/anticancer activity .
- Bulkier C5 substituents (e.g., indolyl, acridinyl) increase melting points and cytotoxicity but reduce synthetic yields .
Spectral Comparison :
Key Observations :
- Methoxy and hydroxyl groups downfield-shift aromatic protons in ¹H NMR .
- Higher C=O stretching frequencies correlate with electron-withdrawing substituents .
Challenges and Contradictions
Biological Activity
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This compound belongs to a class of thiazolidinones known for their diverse pharmacological properties, including cytotoxicity against cancer cells and activity against various bacterial strains.
Chemical Structure and Properties
The molecular formula of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is with a molecular weight of approximately 251.30 g/mol. The compound features a thiazolidine ring that contributes to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a series of synthesized thiazolidinones exhibited significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 8.5 - 14.9 | |
| Compound B | HeLa (Cervical) | 8.9 - 15.1 | |
| Compound C | MDA-MB-361 (Breast) | 12.7 - 25.6 |
These compounds induced apoptosis through both extrinsic and intrinsic pathways, suggesting that (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione may share similar mechanisms of action.
Antibacterial Activity
The antibacterial properties of thiazolidinones have also been extensively studied. In vitro evaluations demonstrated activity against various strains of bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 - 12.5 | |
| Escherichia coli | >5000 | |
| Pseudomonas aeruginosa | >5000 |
The compound's activity was particularly notable against Gram-positive bacteria, with some derivatives showing significant inhibition of biofilm formation.
The biological activity of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Cell Division : Thiazolidinones have been shown to interfere with cell cycle progression in cancer cells.
- Antibiofilm Activity : The inhibition of the YycG histidine kinase has been identified as a target for preventing biofilm formation in bacteria like Staphylococcus epidermidis .
Case Studies
In a comparative study evaluating the anticancer efficacy of various thiazolidinone derivatives, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione was found to have lower IC50 values compared to traditional chemotherapeutics such as cisplatin . This suggests a promising therapeutic window for further development.
Q & A
Q. Q1. How can the synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione be optimized for higher yield and selectivity?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 3-methyl-1,3-thiazolidine-2,4-dione and 4-methoxybenzaldehyde. Key optimizations include:
- Catalyst selection : Piperidine or morpholine in ethanol under reflux (70–80°C) enhances reaction efficiency .
- Solvent optimization : Ethanol or dimethylformamide (DMF) improves solubility of intermediates .
- Reaction time : Monitoring via TLC (Rf ~0.6 in ethyl acetate/hexane) ensures completion within 4–6 hours .
Yield improvements (up to 75%) are achieved by isolating the product via recrystallization from ethanol or methanol .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H NMR confirms the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ 6.8–7.0 ppm for methoxy group) .
- Mass spectrometry : ESI-MS shows the molecular ion peak at m/z 277.3 (calculated for C₁₂H₁₁NO₃S) .
- IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretching) and 1610 cm⁻¹ (C=C stretching) validate the thiazolidinedione core .
- Melting point : A sharp MP range (e.g., 210–212°C) indicates purity .
Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli at concentrations of 50–200 µg/mL .
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 10–100 µM .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro or halogens) at the 4-methoxyphenyl ring to enhance electrophilicity and target binding .
- Scaffold hybridization : Fuse with coumarin or benzothiazole moieties to exploit synergistic effects (e.g., antitumor activity) .
- Stereochemical control : Compare Z/E isomers via HPLC separation to assess configuration-dependent activity .
- Computational modeling : Use AutoDock to predict interactions with enzymes like COX-2 or PPAR-γ .
Q. Q5. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa), incubation times (24–48 hours), and solvent controls (DMSO ≤0.1%) .
- Validate via orthogonal assays : Confirm cytotoxicity results with trypan blue exclusion or LDH release assays .
- Address solubility issues : Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to improve compound dispersion .
Q. Q6. What computational strategies are effective for predicting molecular targets and mechanisms?
Methodological Answer:
- Molecular docking : Use SwissDock or Glide to simulate binding to PPAR-γ (PDB ID: 3VSO) or α-glucosidase (PDB ID: 5NN8) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C2 and C4 positions) using Schrödinger Phase .
- ADMET prediction : Employ SwissADME to assess bioavailability (%ABS >30) and blood-brain barrier penetration .
Q. Q7. How can crystallographic data resolve ambiguities in molecular geometry?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine bond lengths (e.g., C5=C6 ~1.34 Å) and dihedral angles (thiazolidinedione ring planarity <5° deviation) .
- Compare with DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to validate experimental data .
- Deposit data in CCDC : Reference codes (e.g., CCDC 1234567) ensure reproducibility .
Q. Q8. What strategies mitigate instability during in vitro and in vivo studies?
Methodological Answer:
- pH stability : Test compound integrity in PBS (pH 7.4) vs. gastric fluid (pH 1.2) via HPLC over 24 hours .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the exocyclic double bond .
- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., demethylation at the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
